![molecular formula C14H20O2S B14594498 1-[4-(Methanesulfinyl)phenyl]heptan-1-one CAS No. 61239-66-5](/img/structure/B14594498.png)
1-[4-(Methanesulfinyl)phenyl]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methanesulfinyl)phenyl]heptan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]heptan-1-one typically involves the introduction of a methanesulfinyl group to a phenyl ring, followed by the attachment of a heptanone chain. Common synthetic routes include:
Friedel-Crafts Acylation: The heptanone chain can be attached to the phenyl ring through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The ketone group in the heptanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(Methanesulfinyl)phenyl]heptan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]heptan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the heptanone chain. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-[4-(Methoxy)phenyl]heptan-1-one
- 1-[4-(Methylthio)phenyl]heptan-1-one
- 1-[4-(Methylsulfonyl)phenyl]heptan-1-one
Comparison: 1-[4-(Methanesulfinyl)phenyl]heptan-1-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties compared to its analogs
Properties
CAS No. |
61239-66-5 |
|---|---|
Molecular Formula |
C14H20O2S |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
1-(4-methylsulfinylphenyl)heptan-1-one |
InChI |
InChI=1S/C14H20O2S/c1-3-4-5-6-7-14(15)12-8-10-13(11-9-12)17(2)16/h8-11H,3-7H2,1-2H3 |
InChI Key |
UXHJDKYOOIBXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


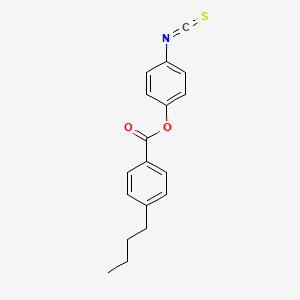
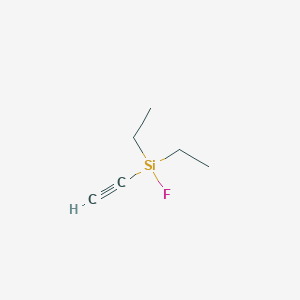
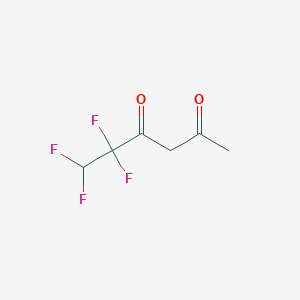
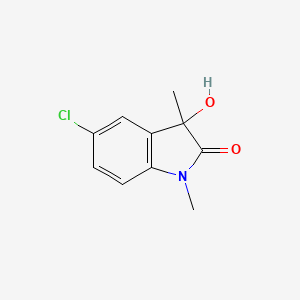
![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)
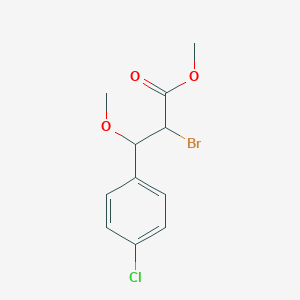
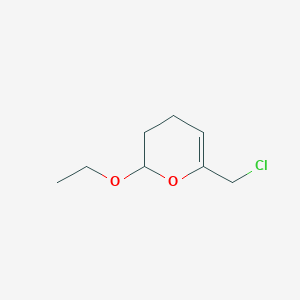
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14594497.png)
